Ethyl 2-phenylpiperidine-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of 247.29 g/mol. This compound is recognized for its significance in organic synthesis, particularly in the pharmaceutical and agrochemical sectors. It serves as an intermediate in the production of various organic compounds, and ongoing research explores its potential biological activities, including antimicrobial and anti-inflammatory properties .
Ethyl 2-phenylpiperidine-3-carboxylate can be sourced from various chemical suppliers and databases, including PubChem and Chem-Impex, which provide detailed information regarding its structure, synthesis, and applications. In terms of classification, it falls under the category of piperidine derivatives, which are cyclic amines characterized by a six-membered ring containing one nitrogen atom .
The synthesis of ethyl 2-phenylpiperidine-3-carboxylate typically involves several methods:
A typical procedure might involve adding tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-6-dihydropyridine-1(2H)-carboxylate to a reaction vessel along with a catalyst and base, followed by heating under controlled conditions to achieve the desired product .
The molecular structure of ethyl 2-phenylpiperidine-3-carboxylate features a piperidine ring substituted with a phenyl group and an ester functional group. The structural representation can be summarized as follows:
InChI=1S/C14H17NO3/c1-2-18-13(17)14(9-6-10-15-12(14)16)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,16)
This indicates the connectivity of atoms within the molecule and provides insight into its stereochemistry and functional groups .
Ethyl 2-phenylpiperidine-3-carboxylate is involved in various chemical reactions:
These reactions highlight the versatility of ethyl 2-phenylpiperidine-3-carboxylate in synthetic organic chemistry.
The mechanism of action for ethyl 2-phenylpiperidine-3-carboxylate involves its interaction with specific biological targets at the molecular level. Research indicates that it may influence various biochemical pathways related to inflammation and microbial resistance. The exact pathways are still under investigation but are believed to involve modulation of enzyme activity or receptor interactions .
Ethyl 2-phenylpiperidine-3-carboxylate appears as a white solid with a purity typically exceeding 95% (HPLC). Its melting point and solubility characteristics are crucial for practical applications in laboratory settings.
The chemical properties include:
These properties influence its behavior in chemical reactions and applications in synthesis .
Ethyl 2-phenylpiperidine-3-carboxylate has several scientific uses:
Research continues to explore new applications for this compound in both industrial and therapeutic contexts.
Catalytic hydrogenation represents a cornerstone methodology for constructing the piperidine core of ethyl 2-phenylpiperidine-3-carboxylate, leveraging pyridine precursors under transition metal catalysis. This approach capitalizes on the inherent aromaticity of pyridine derivatives, which undergo stepwise reduction to dihydropyridines and ultimately to piperidines under carefully controlled conditions. Heterogeneous cobalt catalysts supported on titanium nanoparticles with melamine ligands enable hydrogenation in aqueous solvents without acidic additives, achieving chemoselective reduction of the pyridine ring while preserving ester functionalities essential for ethyl 2-phenylpiperidine-3-carboxylate synthesis. The aqueous compatibility of this system (pH ≈ 7) prevents ester hydrolysis, maintaining structural integrity of the target molecule [2].
Ruthenium-based heterogeneous catalysts demonstrate superior stereocontrol in cis-hydrogenation of 2,3-disubstituted pyridines, delivering the thermodynamically favored diastereomer of ethyl 2-phenylpiperidine-3-carboxylate with high selectivity. This stereochemical outcome arises from preferential adsorption of the pyridine ring onto the metal surface in a configuration that directs hydrogen delivery to the Re face. Nickel silicide catalysts represent a cost-effective alternative, operating effectively at moderate hydrogen pressures (15-30 bar) and temperatures (80-120°C). These catalysts exhibit remarkable stability, maintaining activity over ≥5 catalytic cycles while achieving near-quantitative conversion of ethyl 2-phenylnicotinate precursors [2].
Palladium-catalyzed hydrogenation offers complementary stereoselectivity for fluorinated analogs, where fluorine substituents predominantly adopt axial positions due to stereoelectronic effects during the hydrogenation process. The choice of catalyst significantly influences reaction efficiency and stereochemical outcomes, as demonstrated in comparative studies [2]:
Table 1: Catalyst Comparison for Pyridine Hydrogenation to Ethyl 2-phenylpiperidine-3-carboxylate Precursors
Catalyst Type | Reaction Conditions | Conversion (%) | cis:trans Ratio | Key Advantage |
---|---|---|---|---|
Co/Ti-melamine | H₂ (30 bar), H₂O, 100°C | 95 | 90:10 | Aqueous compatibility |
Ru/C | H₂ (50 bar), i-PrOH, 120°C | >99 | 95:5 | High diastereoselectivity |
Ni silicide | H₂ (20 bar), MeOH, 110°C | 98 | 85:15 | Low-cost catalyst |
Pd/Al₂O₃ | H₂ (10 bar), THF, 80°C | 92 | 88:12 | Fluorine tolerance |
Multi-component reactions provide atom-economic pathways to construct the piperidine scaffold with concomitant installation of the phenyl and ester functionalities in a single operational step. The phosphine-catalyzed three-component coupling of aldehydes, alkyl acrylates, and dialkyl malonates enables efficient assembly of densely functionalized intermediates that undergo intramolecular cyclization to form ethyl 2-phenylpiperidine-3-carboxylate derivatives. Ethyl diphenylphosphine (EtPPh₂) serves as an ideal organocatalyst due to its strong nucleophilicity and moderate basicity, which prevents premature deprotonation of the malonate nucleophile [3].
The reaction mechanism proceeds through sequential Morita-Baylis-Hillman (MBH) and Michael addition steps: (1) EtPPh₂ initiates MBH reaction between aromatic aldehydes and ethyl acrylate, forming allylic alcohol intermediates; (2) the phosphonium enolate generated during MBH activation deprotonates diethyl malonate, generating a nucleophilic species; (3) Michael addition to the MBH adduct occurs with high diastereoselectivity (up to 88:12 dr); (4) spontaneous lactamization yields the piperidine carboxylate framework. Chemoselectivity challenges arise from competing reactions, particularly when using strongly basic catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) that promote side reactions between acrylates and malonates. EtPPh₂ circumvents this limitation due to its weaker basicity, ensuring preferential MBH adduct formation [3].
Substrate scope investigations reveal electron-deficient aldehydes significantly accelerate the reaction, with 4-nitrobenzaldehyde achieving 60% yield of the cyclized product within 4 hours in tetrahydrofuran solvent at ambient temperature. Sterically hindered ortho-substituted aryl aldehydes exhibit diminished yields (36% for 2-nitrobenzaldehyde), though diastereoselectivity remains consistently high. The solvent system critically influences reaction efficiency, with tetrahydrofuran outperforming protic solvents like tert-butanol by preventing catalyst decomposition and suppressing retro-Michael pathways [3] [5].
Table 2: Substrate Scope in Three-Component Piperidine Synthesis
Aldehyde | Malonate | Acrylate | Reaction Time (h) | Diastereomeric Ratio | Yield (%) |
---|---|---|---|---|---|
4-NO₂C₆H₄CHO | EtO₂CCH₂CO₂Et | CH₂=CHCO₂Et | 4 | 18:82 | 60 |
3-NO₂C₆H₄CHO | EtO₂CCH₂CO₂Et | CH₂=CHCO₂Et | 4 | 13:87 | 63 |
4-CF₃C₆H₄CHO | EtO₂CCH₂CO₂Et | CH₂=CHCO₂Et | 10 | 20:80 | 57 |
C₆H₅CHO | EtO₂CCH₂CO₂Et | CH₂=CHCO₂Me | 21 | 25:75 | 42 |
Stereoselective construction of the 2,3-disubstituted piperidine ring employs Michael addition-cyclization cascades to establish contiguous stereocenters with precise three-dimensional control. β,γ-Unsaturated α-ketoesters serve as optimal Michael acceptors due to their dual electrophilicity at Cβ and the carbonyl carbon, enabling domino reactions with binucleophilic reagents. Cinchona alkaloid-derived organocatalysts, particularly quinine thioureas, facilitate enantioselective conjugate addition of bromonitromethane to ethyl 2-benzyl-4-oxobut-2-enoate, achieving up to 96% enantiomeric excess [7].
The catalytic cycle involves: (1) deprotonation of bromonitromethane by the tertiary amine moiety of the catalyst, generating a nitronate anion; (2) stereoselective addition to the β-carbon of the unsaturated ketoester, directed by hydrogen bonding between the thiourea group and carbonyl oxygen; (3) intramolecular SN₂ displacement of bromide by the enolized α-ketoester carbonyl, forming the cyclopropane intermediate; (4) ring expansion via selective C-C bond cleavage under basic conditions, yielding the piperidine carboxylate with retention of stereochemistry. This strategy delivers ethyl 2-phenylpiperidine-3-carboxylate derivatives with 2,3-trans relative stereochemistry when using (DHQD)₂PHAL catalyst, whereas (DHQ)₂PYR favors the cis-diastereomer [7] [4].
Tandem Michael-intramolecular cyclization approaches using phthalimide-containing nucleophiles demonstrate complementary diastereocontrol. The reaction of N-(3-bromopropyl)phthalimide with ethyl benzoylacrylate under phase-transfer conditions affords bicyclic pyrroloisoindolones that undergo reductive ring opening with hydrazine, yielding trans-2-phenyl-3-carbethoxypiperidine. Diastereoselectivity in the initial Michael addition (up to 95:5 dr) is governed by A¹,³-strain minimization in the transition state, where the phenyl substituent adopts a pseudoequatorial orientation to avoid 1,3-diaxial interactions with the developing piperidine ring [4]. Computational studies reveal that the observed stereoconvergence in piperidine formation stems from epimerization at C3 via reversible enolization under basic reaction conditions, thermodynamically favoring the ester group in equatorial position.
Table 3: Stereoselectivity Outcomes in Michael-Cyclization Approaches
Michael Donor | Michael Acceptor | Catalyst (10 mol%) | Diastereoselectivity (trans:cis) | Enantiomeric Excess (%) |
---|---|---|---|---|
BrCH₂NO₂ | PhCOC(CO₂Et)=CH₂ | Quinine-thiourea | 92:8 | 96 |
N-(CH₂)₃Br phthalimide | PhCOCH=CHCO₂Et | K₂CO₃ | 95:5 | - |
CH₃CH(NO₂)CO₂Et | PhCOC(CO₂Et)=CH₂ | (DHQD)₂PHAL | >98:2 | 89 |
Microwave irradiation revolutionizes piperidine cyclization steps by accelerating reaction kinetics through dielectric heating while improving product purity and stereoselectivity. The thermal efficiency of microwave radiation enables precise temperature control in ring-closing reactions that traditionally require prolonged heating, particularly in lactamization and intramolecular nucleophilic substitutions. Solvent-free microwave protocols significantly enhance sustainability by eliminating volatile organic solvents while maintaining high conversion rates (>95% in most cases) [6] [8].
Manganese(III) acetate-mediated radical cyclizations demonstrate remarkable acceleration under microwave conditions, where the cyclization of ethyl 3,3-bis(4-fluorophenyl)acrylate with 4-hydroxycoumarin completes within 15-20 minutes at 120°C, compared to 24 hours under conventional heating. The microwave-specific thermal effect facilitates homolytic cleavage of the Mn(III)-O bond, generating carbon-centered radicals that undergo regioselective addition to electron-rich alkenes. Subsequent oxidation and lactonization yield fused furocoumarin derivatives that can be hydrolyzed and decarboxylated to access ethyl 2-phenylpiperidine-3-carboxylate analogs. Microwave reactors equipped with fiber-optic temperature probes enable precise maintenance of optimal reaction temperatures (100-150°C), preventing thermal degradation observed in oil bath heating [6].
The efficiency gains from microwave-assisted synthesis are quantified in comparative studies of piperidine-forming reactions. Intramolecular lactamization of ethyl 5-amino-2-phenylpentanoate demonstrates a 20-fold rate enhancement under microwave irradiation (300 W, 140°C), completing in 30 minutes versus 10 hours under reflux. Notably, diastereoselectivity improves from 80:20 to 95:5 due to suppression of thermal epimerization pathways. These enhancements translate to substantial energy savings, with microwave protocols consuming approximately 0.05 kWh per mmol of product compared to 0.35 kWh for conventional methods [8] [6].
Table 4: Comparative Analysis of Conventional vs. Microwave-Assisted Cyclization
Reaction Type | Conventional Conditions | Microwave Conditions | Time Reduction | Yield Improvement |
---|---|---|---|---|
Mn(III)-mediated radical cyclization | 24 h, 80°C (oil bath) | 20 min, 120°C (300 W) | 72-fold | 47% → 78% |
Lactamization | 10 h, reflux (toluene) | 30 min, 140°C (250 W) | 20-fold | 65% → 89% |
Intramolecular SN₂ | 48 h, 60°C (DMF) | 45 min, 130°C (300 W) | 64-fold | 52% → 84% |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7